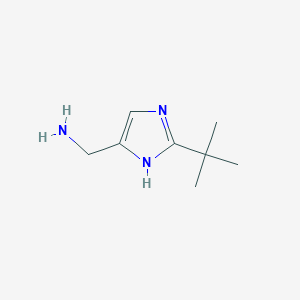![molecular formula C8H4F3NO B2445001 [4-(Trifluoromethyl)phenyl] cyanate CAS No. 1188446-85-6](/img/structure/B2445001.png)
[4-(Trifluoromethyl)phenyl] cyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Novel Cyanation Reactions
Research highlights the use of hypervalent iodine(III) reagent in mediating selective cyanation reactions of heteroaromatic compounds under mild conditions. This process is beneficial for synthesizing biologically important compounds by efficiently introducing the cyanate group into diverse substrates (Dohi et al., 2005).
Microporous Cyanate Resins
Microporous cyanate resins have been synthesized from silicon and nitrogen-centered cyanate monomers, demonstrating high thermal stability and significant CO2 adsorption capacity. These materials showcase potential for gas and vapor adsorption applications due to their porous structure and nitrogen- and oxygen-rich characteristics (Yu et al., 2012).
Cyanide Sensing in Aqueous Media
The compound CRANAD-1 has been identified as a specific sensor for cyanide ions in aqueous media, offering a theoretical explanation for its selective sensing capabilities. This research contributes to the development of methods for the rapid and sensitive detection of cyanide, important for environmental monitoring and safety (Sherin et al., 2016).
Thermomechanical Properties of Cyanate Esters
Studies on biphenylated cyanate esters have compared their thermomechanical properties within two isomeric series, highlighting the potential of these materials in high-performance thermosets. Such materials are attractive for applications requiring robust mechanical properties and thermal stability (Reams et al., 2011).
Enhanced Segmental Flexibility and Thermochemical Stability
Research into polycyanurate networks formed from new tricyanate monomers reports enhanced segmental flexibility and outstanding thermochemical stability. These networks exhibit low moisture uptake and high thermal resistance, suggesting their suitability for advanced material applications (Guenthner et al., 2012).
Direct Cyanation of Arenes
A direct oxidative cyanation method using Fe(II) catalysis and a specific cyanating agent demonstrates the efficient synthesis of aromatic nitriles. This method is applicable to a wide range of aromatic substrates, showcasing its versatility in organic synthesis (Shu et al., 2014).
Safety And Hazards
The safety data sheet for a related compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization .
properties
IUPAC Name |
[4-(trifluoromethyl)phenyl] cyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-1-3-7(4-2-6)13-5-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAYPQIYMWDTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoromethyl)phenyl] cyanate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

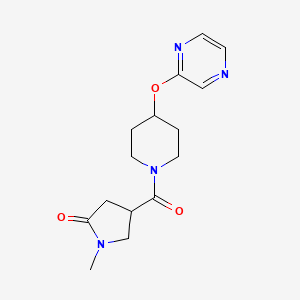
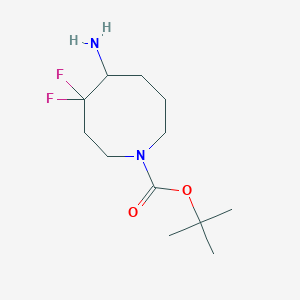
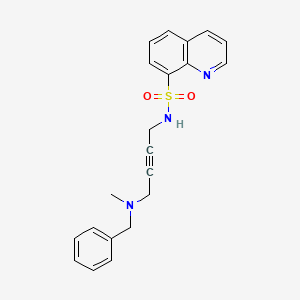
![2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether](/img/structure/B2444924.png)
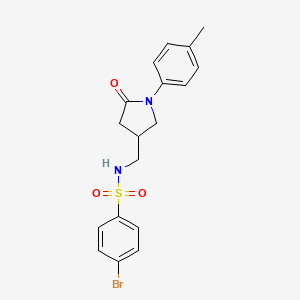
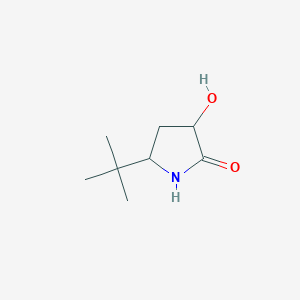
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B2444930.png)
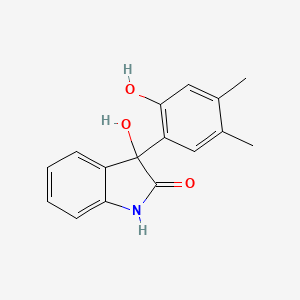
![5-ethyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2444936.png)
![methyl 2-[[(E)-3-(3-benzoyloxy-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2444937.png)
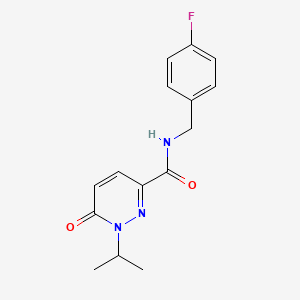
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2444939.png)
![N,N'-((3aR,4S,7R,7aS)-5-(benzamidomethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2444940.png)
